molecular formula C15H15BrO2 B1294245 tert-Butyl 4-bromo-1-naphthoate CAS No. 929000-22-6

tert-Butyl 4-bromo-1-naphthoate

Cat. No. B1294245
M. Wt: 307.18 g/mol
InChI Key: JCSZXGTXRLOCHN-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-1-naphthoate is a chemical compound that is part of a broader class of tert-butyl naphthoates. These compounds are characterized by the presence of a tert-butyl group attached to a naphthalene ring, which is further modified by the presence of additional functional groups such as bromine atoms. The tert-butyl group is known for its steric bulk, which can influence the chemical behavior of the molecule, including its reactivity and the spatial orientation of the molecule's components.

Synthesis Analysis

The synthesis of tert-butyl naphthoates and related compounds often involves the use of tert-butyl groups as protective groups or as a means to introduce steric hindrance. For example, the synthesis of sterically bulky t-Bu-substituted derivatives of naphthalene has been reported, where the tert-butyl group plays a crucial role in the properties of the final compound . Additionally, a method for converting tert-butyl benzoates or tert-butyl 1-naphthoates into derivatives with various substituents has been described, which involves a sequence of reactions including organometallic addition and decarboxylative aromatization .

Molecular Structure Analysis

The molecular structure of tert-butyl naphthoates is significantly influenced by the presence of the tert-butyl group. X-ray analysis of related compounds has shown that the presence of tert-butyl groups can lead to unusually long C-C bond lengths due to steric hindrance . This suggests that tert-butyl 4-bromo-1-naphthoate may also exhibit unique structural features due to the bulky tert-butyl group.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl naphthoates is diverse and can be manipulated through the use of different reaction conditions and reagents. For instance, tert-butyl naphthols can undergo regioselective electrosynthetic reactions to yield various arylated products . The tert-butyl group can also be removed through trans-alkylation reactions, demonstrating the versatility of tert-butyl naphthoates in synthetic chemistry . Furthermore, tert-butyl naphthoates can be used as precursors for the synthesis of other functionalized naphthalenes, such as 1-naphthols, through benzannulation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl naphthoates are influenced by both the naphthalene core and the tert-butyl substituent. The tert-butyl group can affect the solubility, boiling point, and melting point of the compound. Additionally, the presence of a bromine atom in tert-butyl 4-bromo-1-naphthoate would be expected to influence its reactivity, particularly in reactions where the bromine atom can act as a leaving group or participate in electrophilic aromatic substitution reactions. The solvolysis of tert-butyl naphthylmethyl bromides has been studied, providing insights into the reactivity of benzylic bromides with extended charge delocalization . This information could be relevant to understanding the behavior of tert-butyl 4-bromo-1-naphthoate in similar solvolytic conditions.

Safety And Hazards

“tert-Butyl 4-bromo-1-naphthoate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

tert-butyl 4-bromonaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c1-15(2,3)18-14(17)12-8-9-13(16)11-7-5-4-6-10(11)12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSZXGTXRLOCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650379
Record name tert-Butyl 4-bromonaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-bromo-1-naphthoate

CAS RN

929000-22-6
Record name tert-Butyl 4-bromonaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-bromo-1-naphthoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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